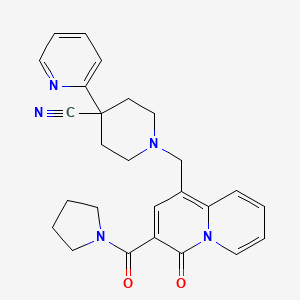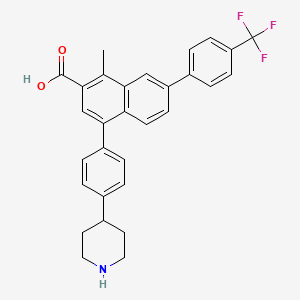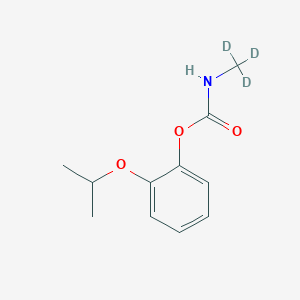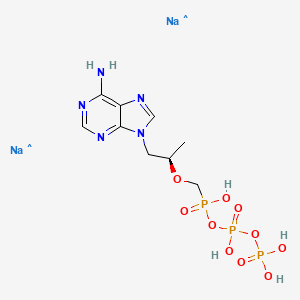
Unii-wtc2W6jdtu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Polymyxin B2 Sulfate is typically produced through a fermentation process involving Bacillus polymyxa. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate and purify the antibiotic.
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce Polymyxin B2 Sulfate. The process involves optimizing the growth conditions of Bacillus polymyxa, such as temperature, pH, and nutrient supply, to maximize yield. The antibiotic is then extracted and purified using techniques like ion-exchange chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Polymyxin B2 Sulfate undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds in the cyclic structure can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized, leading to the formation of various degradation products.
Substitution: Certain functional groups in the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Results in the formation of smaller peptide fragments.
Oxidation: Leads to the formation of oxidized derivatives of Polymyxin B2 Sulfate.
Substitution: Produces substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
Polymyxin B2 Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic polypeptides and their interactions with various reagents.
Biology: Employed in studies of bacterial cell membrane disruption and the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential use in treating multidrug-resistant bacterial infections and as a component of combination therapies.
Mécanisme D'action
Polymyxin B2 Sulfate exerts its effects by binding to the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death. The compound targets the bacterial cell membrane, causing leakage of cellular contents and inhibition of essential cellular functions .
Comparaison Avec Des Composés Similaires
- Polymyxin B1 Sulfate
- Polymyxin E (Colistin)
- Polymyxin M
Comparison: Polymyxin B2 Sulfate is unique in its specific amino acid sequence and cyclic structure, which contribute to its distinct antimicrobial properties. Compared to Polymyxin B1 Sulfate and Polymyxin E, Polymyxin B2 Sulfate has a slightly different spectrum of activity and potency. Its unique structure allows for specific interactions with bacterial membranes, making it particularly effective against certain strains of Gram-negative bacteria .
Propriétés
Numéro CAS |
108965-69-1 |
|---|---|
Formule moléculaire |
C55H98N16O17S |
Poids moléculaire |
1287.5 g/mol |
Nom IUPAC |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1 |
Clé InChI |
RUXJQUSBLROJMB-XYAYNPGCSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O |
SMILES canonique |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)

![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)
![2-Phenyl-N-(5-((1R,5R)-6-(pyridazin-3-yl)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10860558.png)
![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)
![N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyrimidin-4-yl]methanesulfonamide](/img/structure/B10860584.png)
![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)
![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)
![3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10860604.png)
![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)



